molecular formula C20H12ClN3S2 B5393922 (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile

Cat. No.: B5393922
M. Wt: 393.9 g/mol
InChI Key: LCWLSDNORFXRPI-QBFSEMIESA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile is a complex organic compound that features a benzimidazole ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis or other cyclization methods.

    Coupling reactions: The chlorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Final assembly: The final step involves the formation of the prop-2-enenitrile linkage, which can be achieved through a Knoevenagel condensation or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.

Medicine

If found to be bioactive, this compound could be developed into a drug candidate for the treatment of various diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or electronic components, due to its unique structural features.

Mechanism of Action

The mechanism of action for any bioactive effects of this compound would depend on its interaction with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-methylphenyl)sulfanylthiophen-2-yl]prop-2-enenitrile
  • (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile

Uniqueness

The uniqueness of (Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile lies in the specific combination of functional groups and rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[5-(4-chlorophenyl)sulfanylthiophen-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3S2/c21-14-5-7-15(8-6-14)25-19-10-9-16(26-19)11-13(12-22)20-23-17-3-1-2-4-18(17)24-20/h1-11H,(H,23,24)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWLSDNORFXRPI-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(S3)SC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(S3)SC4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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